Cas no 81147-94-6 (3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester)

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester structure
81147-94-6 structure
Product Name:3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
CAS 번호:81147-94-6
MF:C13H16O4
메가와트:236.263744354248
MDL:MFCD23102977
CID:729096
Update Time:2025-06-15

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • Benzenepropanoic acid,4-(2-oxiranylmethoxy)-, methyl ester
    • BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
    • methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
    • Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (9CI)
    • Methyl 4-(2-oxiranylmethoxy)benzenepropanoate (ACI)
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic acid methyl ester
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
    • MDL: MFCD23102977
    • 인치: 1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
    • InChIKey: BDCUIFGTTIEBLT-UHFFFAOYSA-N
    • 미소: O=C(CCC1C=CC(OCC2CO2)=CC=1)OC

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
E811475-100mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
100mg
$ 121.00 2023-09-07
TRC
E811475-500mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
500mg
$ 459.00 2023-09-07
TRC
E811475-1g
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
1g
$ 759.00 2023-09-07
abcr
AB532554-1 g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester
81147-94-6
1g
€452.00 2023-07-11
A2B Chem LLC
AH61666-5mg
BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
81147-94-6 >95%
5mg
$407.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-1g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
1g
¥3910.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-5g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
5g
¥13514.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-10g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
10g
¥23921.00 2024-07-28
abcr
AB532554-5g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester; .
81147-94-6
5g
€1408.60 2025-04-16
abcr
AB532554-1g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester; .
81147-94-6
1g
€452.00 2025-04-16

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
1.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
2.2 6 h, reflux
참조
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

합성 방법 4

반응 조건
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
3.2 6 h, reflux
참조
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

합성 방법 5

반응 조건
1.1 Reagents: Trisodium phosphate Catalysts: Palladium
2.1 Reagents: Hydrogen bromide
3.1 Catalysts: Sulfuric acid
4.1 Catalysts: Potassium carbonate Solvents: Acetone
참조
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

합성 방법 6

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
1.3 Solvents: Methanol
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  2 h, rt
2.3 Reagents: Ethyl acetate
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
3.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
3.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
3.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
4.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
4.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
5.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
5.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 7

반응 조건
1.1 Solvents: Pyridine
2.1 Reagents: Trisodium phosphate Catalysts: Palladium
3.1 Reagents: Hydrogen bromide
4.1 Catalysts: Sulfuric acid
5.1 Catalysts: Potassium carbonate Solvents: Acetone
참조
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
2.3 Solvents: Methanol
3.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  2 h, rt
3.3 Reagents: Ethyl acetate
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
4.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
4.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
4.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
5.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
5.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
6.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
6.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 9

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
3.3 Solvents: Methanol
4.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  2 h, rt
4.3 Reagents: Ethyl acetate
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
5.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
5.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
5.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
6.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
6.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
7.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
7.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  8 h, reflux
참조
Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols
Ohno, Tomoyasu; et al, Archiv der Pharmazie (Weinheim, 2005, 338(4), 147-158

합성 방법 11

반응 조건
1.1 Catalysts: Sulfuric acid ;  10 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 rt; rt → reflux; 20 h, reflux
참조
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

합성 방법 12

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Pivalic acid ,  Palladium trifluoroacetate Solvents: 2-Methyl-2-butanol ;  36 h, 120 °C
2.1 Catalysts: Sulfuric acid ;  10 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 rt; rt → reflux; 20 h, reflux
참조
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen bromide
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Potassium carbonate Solvents: Acetone
참조
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

합성 방법 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

합성 방법 15

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
3.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
4.2 30 h, 65 °C
참조
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Raw materials

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Preparation Products

추천 공급업체
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen